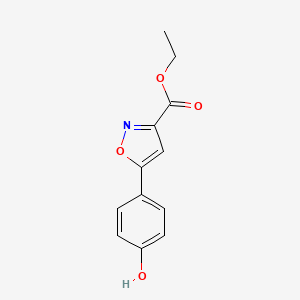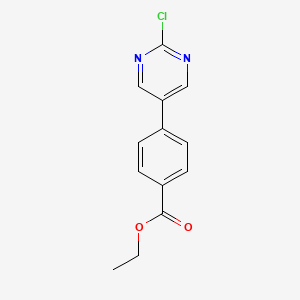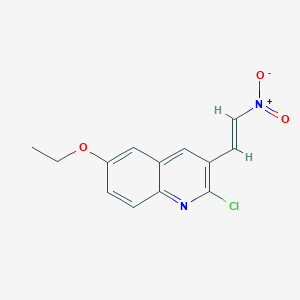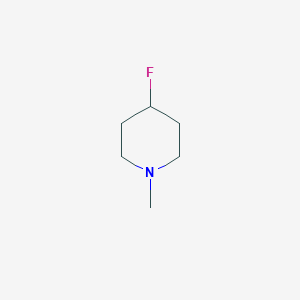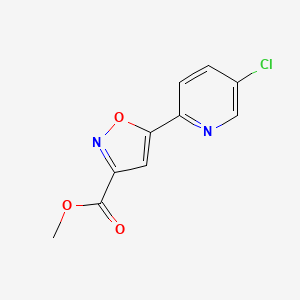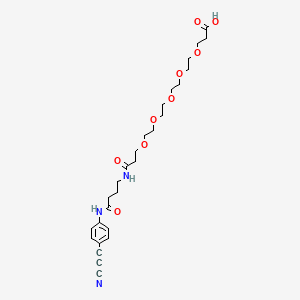
APN-C3-PEG5-Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APN-C3-PEG5-Acid: is a thiol-specific conjugation linker. It contains a thiol-reactive 3-arylpropiolonitrile group and an azide group. This compound is known for its stability in aqueous media and its ability to form stable thioether linkages with cysteine thiol of biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of APN-C3-PEG5-Acid involves the coupling of a thiol-reactive 3-arylpropiolonitrile group with a polyethylene glycol (PEG) spacer. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction. The PEG spacer increases the solubility of the compound in aqueous media .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. The compound is often produced in bulk quantities and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: APN-C3-PEG5-Acid primarily undergoes thiol-specific conjugation reactions. It reacts with thiol groups in biomolecules to form stable thioether linkages. This reaction is highly specific and does not result in side reactions that are common with other thiol-reactive compounds .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include thiol-containing biomolecules and organic solvents. The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the compound and the biomolecules .
Major Products: The major products formed from the reactions involving this compound are thioether-linked conjugates. These conjugates are stable and can be used in various applications, including drug delivery and bioconjugation .
Applications De Recherche Scientifique
Chemistry: In chemistry, APN-C3-PEG5-Acid is used as a linker in the synthesis of polymer conjugates. It allows for the attachment of various functional groups to polymers, enhancing their properties and applications .
Biology: In biological research, this compound is used for the targeted coupling of thiol-containing biomolecules. This application is crucial in the study of protein-protein interactions and the development of bioconjugates for imaging and therapeutic purposes .
Medicine: In medicine, this compound is used in the development of drug delivery systems. The stable thioether linkages formed with this compound ensure the controlled release of drugs, improving their efficacy and reducing side effects .
Industry: In the industrial sector, this compound is used in the production of various biotechnological products. Its stability and specificity make it an ideal choice for the development of high-quality bioconjugates .
Mécanisme D'action
The mechanism of action of APN-C3-PEG5-Acid involves the formation of stable thioether linkages with thiol groups in biomolecules. The thiol-reactive 3-arylpropiolonitrile group specifically targets the thiol groups, resulting in a stable and specific conjugation. This mechanism ensures the efficient coupling of biomolecules without the risk of side reactions .
Comparaison Avec Des Composés Similaires
Azido-PEG8-t-butyl ester: This compound also contains an azide group and a PEG spacer, but it is used in click chemistry reactions to form stable triazole linkages.
Maleimide-PEG compounds: These compounds are also thiol-reactive but can result in side reactions, unlike APN-C3-PEG5-Acid.
Uniqueness: this compound is unique due to its high specificity and stability in aqueous media. Unlike other thiol-reactive compounds, it does not result in side reactions, making it a preferred choice for bioconjugation applications .
Propriétés
Formule moléculaire |
C27H37N3O9 |
|---|---|
Poids moléculaire |
547.6 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[3-[[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C27H37N3O9/c28-11-1-3-23-5-7-24(8-6-23)30-26(32)4-2-12-29-25(31)9-13-35-15-17-37-19-21-39-22-20-38-18-16-36-14-10-27(33)34/h5-8H,2,4,9-10,12-22H2,(H,29,31)(H,30,32)(H,33,34) |
Clé InChI |
WEOSKSVIAPJAQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC#N)NC(=O)CCCNC(=O)CCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


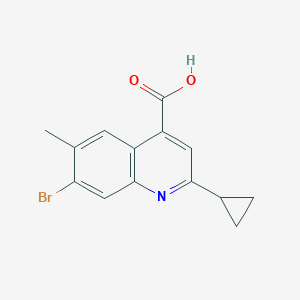
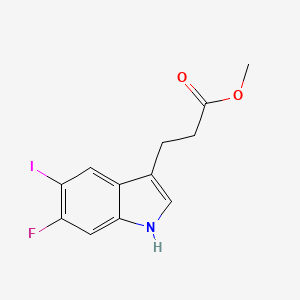

![3-(3-Benzyloxy-benzylidene)-9-oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B13712605.png)
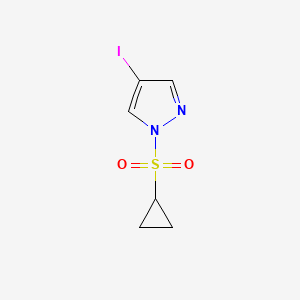
![1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B13712608.png)
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13712613.png)
![Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13712635.png)
![methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B13712641.png)
